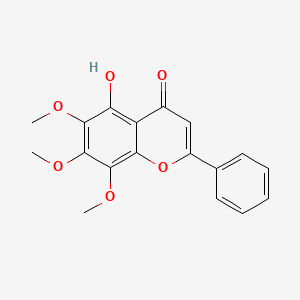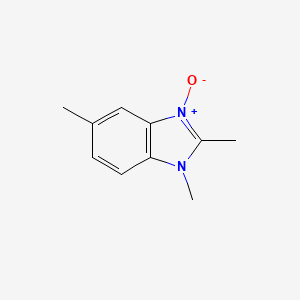
Gadolinium Zirconate (Gd2Zr2O3) Sputtering Targets
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium Zirconate (Gd2Zr2O3) is a compound that has garnered significant attention due to its unique properties and potential applications. It is a member of the rare-earth zirconate family and is known for its high thermal stability, radiation resistance, and chemical stability. These properties make it an ideal candidate for various high-temperature and high-radiation environments, such as thermal barrier coatings and nuclear waste immobilization .
准备方法
Synthetic Routes and Reaction Conditions: Gadolinium Zirconate can be synthesized through various methods, including solid-state reactions and mechanical activation. One common method involves the solid-state reaction of gadolinium oxide (Gd2O3) and zirconium oxide (ZrO2). The mechanical activation of a stoichiometric mixture of these oxides is performed in a centrifugal planetary mill, followed by calcination at high temperatures (1100-1200°C) for several hours .
Industrial Production Methods: In industrial settings, the production of Gadolinium Zirconate often involves similar solid-state synthesis techniques. The process typically includes the mechanical activation of the oxide mixture, followed by calcination to achieve the desired crystalline structure. Advanced techniques such as suspension plasma spray (SPS) can also be used to produce multi-layered thermal barrier coatings containing Gadolinium Zirconate .
化学反应分析
Types of Reactions: Gadolinium Zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s high thermal stability and chemical resistance.
Common Reagents and Conditions: Common reagents used in reactions involving Gadolinium Zirconate include oxygen, hydrogen, and various reducing agents. The reactions typically occur at elevated temperatures, often exceeding 1000°C, to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from reactions involving Gadolinium Zirconate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of gadolinium oxide and zirconium oxide, while reduction reactions may produce metallic gadolinium and zirconium .
科学研究应用
Gadolinium Zirconate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst and in the fabrication of sensors and ionic conductors. In biology and medicine, Gadolinium Zirconate is explored for its potential use in imaging and therapeutic applications. Industrially, it is utilized in the production of thermal barrier coatings and as a host matrix for radioactive waste immobilization .
作用机制
The mechanism by which Gadolinium Zirconate exerts its effects is primarily related to its crystal structure and physicochemical properties. The compound’s high thermal stability and radiation resistance are attributed to its unique pyrochlore structure, which allows it to withstand extreme conditions. The molecular targets and pathways involved in its action include the stabilization of high-temperature phases and the immobilization of radioactive elements .
相似化合物的比较
Similar Compounds: Similar compounds to Gadolinium Zirconate include other rare-earth zirconates such as Yttria-Stabilized Zirconia (YSZ) and Cerium Zirconate. These compounds share some properties with Gadolinium Zirconate but differ in their specific applications and performance characteristics .
Uniqueness: Gadolinium Zirconate stands out due to its superior thermal stability, lower thermal conductivity, and higher radiation resistance compared to other similar compounds. These properties make it particularly suitable for applications in extreme environments, such as thermal barrier coatings for turbine engines and nuclear waste immobilization .
属性
分子式 |
B5Mo2 |
|---|---|
分子量 |
246.0 g/mol |
InChI |
InChI=1S/B3.B2.2Mo/c1-3-2;1-2;; |
InChI 键 |
BUQGVTLOSYRSGT-UHFFFAOYSA-N |
规范 SMILES |
[B]=[B].[B]=BB=[Mo].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)


![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B13822793.png)
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)


![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)
![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
